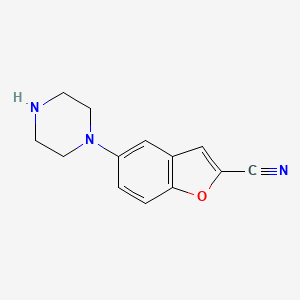
5-Piperazin-1-yl-1-benzofuran-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Piperazin-1-yl-1-benzofuran-2-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a piperazine ring attached to the benzofuran core, with a nitrile group at the second position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperazin-1-yl-1-benzofuran-2-carbonitrile typically involves multiple steps. One common method includes the following steps :
Formation of the Benzofuran Core: The benzofuran core can be synthesized by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the piperazine moiety.
Addition of the Nitrile Group: The nitrile group is introduced via cyanation reactions, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Piperazin-1-yl-1-benzofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
5-Piperazin-1-yl-1-benzofuran-2-carbonitrile has several scientific research applications :
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Piperazin-1-yl-1-benzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways . For instance, in medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Piperazin-1-yl-1-benzofuran-2-carboxamide
- 5-Piperazin-1-yl-1-benzofuran-2-carboxylic acid
- Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate
Uniqueness
5-Piperazin-1-yl-1-benzofuran-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-piperazin-1-yl-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C13H13N3O/c14-9-12-8-10-7-11(1-2-13(10)17-12)16-5-3-15-4-6-16/h1-2,7-8,15H,3-6H2 |
InChI Key |
JBKKMOYEFSXQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















